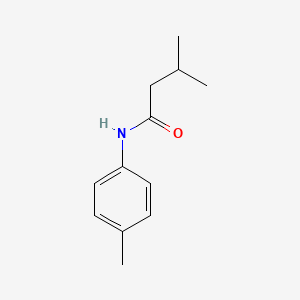

3-methyl-N-(4-methylphenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-methyl-N-(4-methylphenyl)butanamide is an organic compound with the molecular formula C12H17NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its structural features, which include a butanamide backbone with methyl groups attached to both the nitrogen and the butane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-methylphenyl)butanamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-methylbutanoic acid and 4-methylaniline.

Activation of Carboxylic Acid: The carboxylic acid group of 3-methylbutanoic acid is activated using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the corresponding acyl chloride.

Amidation Reaction: The acyl chloride is then reacted with 4-methylaniline in the presence of a base like triethylamine (Et3N) to form this compound.

The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-methylphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether.

Substitution: HNO3 for nitration, Br2 for bromination.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-methyl-N-(4-methylphenyl)butanamide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: It may serve as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

N-(4-methylphenyl)butanamide: Lacks the methyl group on the butane chain.

3-methyl-N-phenylbutanamide: Lacks the methyl group on the aromatic ring.

N-(4-methylphenyl)acetamide: Has a shorter acyl chain.

Uniqueness

3-methyl-N-(4-methylphenyl)butanamide is unique due to the presence of methyl groups on both the butane chain and the aromatic ring, which can influence its chemical reactivity and biological activity. These structural features may enhance its stability and specificity in various applications.

This comprehensive overview provides a detailed understanding of 3-methyl-N-(4-methylphenyl)butanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-Methyl-N-(4-methylphenyl)butanamide, a compound belonging to the class of amides, has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H17NO

- CAS Number : 6876-50-2

This compound features a butanamide backbone with a methyl group and a para-methylphenyl substituent, which may influence its biological activity.

Interaction Studies

Research indicates that this compound interacts with various biological macromolecules, including proteins and enzymes. These interactions can modulate enzymatic activities and influence cellular pathways, suggesting potential roles in therapeutic applications.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. For instance, it was found to exhibit significant antibacterial activity against certain strains of bacteria. The minimal inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent .

Study 1: Antibacterial Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of butanamide compounds, including this compound. The study reported that this compound demonstrated potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 8 to 16 μg/mL .

Another investigation focused on the mechanism of action of this compound. The study revealed that the compound inhibits bacterial cell wall synthesis by interfering with peptidoglycan cross-linking. This mechanism was confirmed through biochemical assays that measured cell viability in the presence of the compound .

Potential Therapeutic Uses

Given its biological activities, this compound shows promise for various therapeutic applications:

- Antimicrobial Agent : Its effectiveness against pathogenic bacteria suggests potential use in treating bacterial infections.

- Anti-inflammatory Properties : Preliminary studies indicate that the compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

- Drug Development : The structural features of this compound make it a suitable candidate for further modifications aimed at enhancing its pharmacological profile.

Data Table: Biological Activities of this compound

Properties

CAS No. |

6876-50-2 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-methyl-N-(4-methylphenyl)butanamide |

InChI |

InChI=1S/C12H17NO/c1-9(2)8-12(14)13-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,13,14) |

InChI Key |

KMGUTHKHSSVKDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.